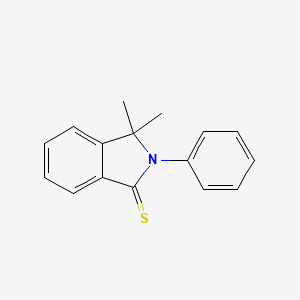
3,3-Dimethyl-2-phenyl-2,3-dihydro-1H-isoindole-1-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethyl-2-phenyl-2,3-dihydro-1H-isoindole-1-thione is an organic compound with a unique structure that includes a thione group attached to an isoindole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-phenyl-2,3-dihydro-1H-isoindole-1-thione typically involves the reaction of 2-phenyl-2,3-dihydro-1H-isoindole with sulfur sources under specific conditions. One common method includes the use of Lawesson’s reagent, which facilitates the introduction of the thione group into the isoindole ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
3,3-Dimethyl-2-phenyl-2,3-dihydro-1H-isoindole-1-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted isoindole derivatives.
科学研究应用
3,3-Dimethyl-2-phenyl-2,3-dihydro-1H-isoindole-1-thione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism by which 3,3-Dimethyl-2-phenyl-2,3-dihydro-1H-isoindole-1-thione exerts its effects involves interactions with various molecular targets. The thione group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This can lead to the formation of covalent bonds, altering the function of enzymes or other proteins. The aromatic ring can also participate in π-π interactions, further influencing the compound’s activity.
相似化合物的比较
Similar Compounds
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Similar structure but lacks the thione group.
2,3-Dihydro-1,3-dimethyl-1H-benzimidazole: Another related compound with different substituents.
Uniqueness
3,3-Dimethyl-2-phenyl-2,3-dihydro-1H-isoindole-1-thione is unique due to the presence of the thione group, which imparts distinct reactivity and potential biological activity. This sets it apart from other similar compounds that may lack this functional group.
属性
CAS 编号 |
141636-29-5 |
|---|---|
分子式 |
C16H15NS |
分子量 |
253.4 g/mol |
IUPAC 名称 |
3,3-dimethyl-2-phenylisoindole-1-thione |
InChI |
InChI=1S/C16H15NS/c1-16(2)14-11-7-6-10-13(14)15(18)17(16)12-8-4-3-5-9-12/h3-11H,1-2H3 |
InChI 键 |
PUPQCZUMRZDZDW-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=CC=CC=C2C(=S)N1C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Acetamido-N-benzyl-2-[(methoxymethyl)amino]acetamide](/img/structure/B14281128.png)
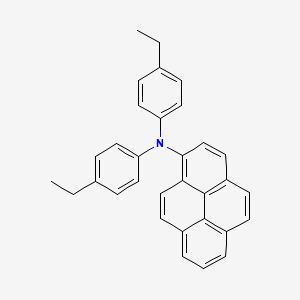
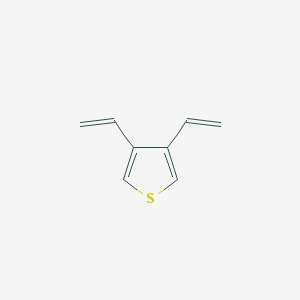
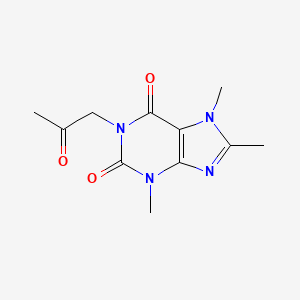
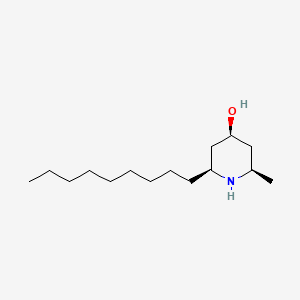
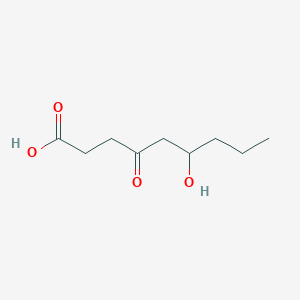
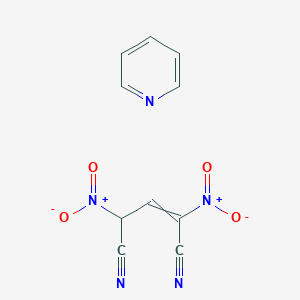

![tert-Butyl(dimethyl)[4-(1-phenylethenyl)phenoxy]silane](/img/structure/B14281175.png)

![{[4-(Acetyloxy)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14281195.png)



